4,4'-(1,2-Ethynediyl)bis[2-hydroxybenzaldehyde]
Overview
Description
4,4’-(1,2-Ethynediyl)bis[2-hydroxybenzaldehyde] is an organic compound with the molecular formula C16H10O4 and a molecular weight of 266.25 g/mol This compound is characterized by the presence of two hydroxybenzaldehyde groups connected by an ethynediyl linkage
Preparation Methods
The synthesis of 4,4’-(1,2-Ethynediyl)bis[2-hydroxybenzaldehyde] typically involves the reaction of 2-hydroxybenzaldehyde with an ethynediyl precursor under specific conditions. One common method includes the use of palladium-catalyzed coupling reactions, which facilitate the formation of the ethynediyl linkage between the two hydroxybenzaldehyde units . Industrial production methods may involve similar synthetic routes but optimized for larger-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
4,4’-(1,2-Ethynediyl)bis[2-hydroxybenzaldehyde] undergoes various chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aldehyde groups results in the formation of 4,4’-(1,2-Ethynediyl)bis[2-hydroxybenzoic acid], while reduction yields 4,4’-(1,2-Ethynediyl)bis[2-hydroxybenzyl alcohol].
Scientific Research Applications
4,4’-(1,2-Ethynediyl)bis[2-hydroxybenzaldehyde] has a wide range of applications in scientific research:
Biology: The compound’s structural properties make it a useful probe in studying enzyme-substrate interactions and other biochemical processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.
Mechanism of Action
The mechanism of action of 4,4’-(1,2-Ethynediyl)bis[2-hydroxybenzaldehyde] involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s aldehyde groups can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their activity or altering their function. Additionally, the hydroxy groups can participate in hydrogen bonding and other non-covalent interactions, further influencing the compound’s biological activity .
Comparison with Similar Compounds
4,4’-(1,2-Ethynediyl)bis[2-hydroxybenzaldehyde] can be compared with other similar compounds, such as:
4,4’-(Buta-1,3-diyne-1,4-diyl)bis(2-hydroxybenzaldehyde): This compound has a similar structure but with a butadiyne linkage instead of an ethynediyl linkage, resulting in different electronic and structural properties.
4,4’-(2,5-Dimethoxy-1,4-phenylene)bis(ethyne-2,1-diyl)bis(2-hydroxybenzaldehyde):
The uniqueness of 4,4’-(1,2-Ethynediyl)bis[2-hydroxybenzaldehyde] lies in its specific structural arrangement, which imparts distinct chemical and physical properties, making it valuable for various research and industrial applications.
Properties
IUPAC Name |
4-[2-(4-formyl-3-hydroxyphenyl)ethynyl]-2-hydroxybenzaldehyde | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10O4/c17-9-13-5-3-11(7-15(13)19)1-2-12-4-6-14(10-18)16(20)8-12/h3-10,19-20H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRFCXWZGYCHYCG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C#CC2=CC(=C(C=C2)C=O)O)O)C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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